![molecular formula C17H15ClO3S B12627682 {[3-(3-Chlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}acetic acid CAS No. 919481-13-3](/img/structure/B12627682.png)
{[3-(3-Chlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[3-(3-Chlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}acetic acid is a complex organic compound characterized by the presence of a chlorophenyl group, a phenyl group, and a sulfanylacetic acid moiety
Vorbereitungsmethoden
The synthesis of {[3-(3-Chlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 3-(3-Chlorophenyl)-3-oxo-1-phenylpropyl intermediate: This step involves the reaction of 3-chlorobenzaldehyde with acetophenone in the presence of a base to form the intermediate.
Introduction of the sulfanyl group: The intermediate is then reacted with thioglycolic acid under acidic conditions to introduce the sulfanyl group, resulting in the formation of this compound.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pH, and reaction time.
Analyse Chemischer Reaktionen
{[3-(3-Chlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}acetic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
{[3-(3-Chlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of {[3-(3-Chlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of enzymes: It can inhibit enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species.
Modulation of signaling pathways: The compound may modulate signaling pathways related to inflammation and cell proliferation, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
{[3-(3-Chlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}acetic acid can be compared with other similar compounds, such as:
{[3-(3-Chlorophenyl)-3-oxo-1-phenylpropyl]thio}acetic acid: Similar in structure but with a thio group instead of a sulfanyl group.
{[3-(3-Chlorophenyl)-3-oxo-1-phenylpropyl]oxy}acetic acid: Contains an oxy group instead of a sulfanyl group.
{[3-(3-Chlorophenyl)-3-oxo-1-phenylpropyl]amino}acetic acid: Features an amino group in place of the sulfanyl group.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
919481-13-3 |
|---|---|
Molekularformel |
C17H15ClO3S |
Molekulargewicht |
334.8 g/mol |
IUPAC-Name |
2-[3-(3-chlorophenyl)-3-oxo-1-phenylpropyl]sulfanylacetic acid |
InChI |
InChI=1S/C17H15ClO3S/c18-14-8-4-7-13(9-14)15(19)10-16(22-11-17(20)21)12-5-2-1-3-6-12/h1-9,16H,10-11H2,(H,20,21) |
InChI-Schlüssel |
QIAVFQNFSQOQPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC(=CC=C2)Cl)SCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


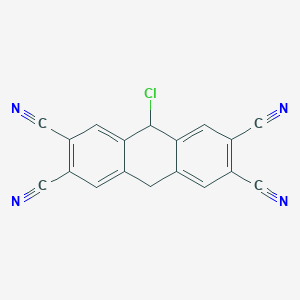
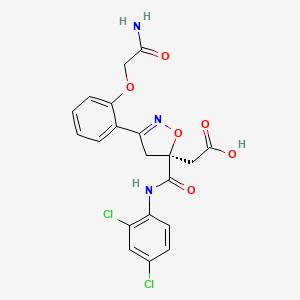
![2-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-N,N-dimethylacetamide](/img/structure/B12627623.png)
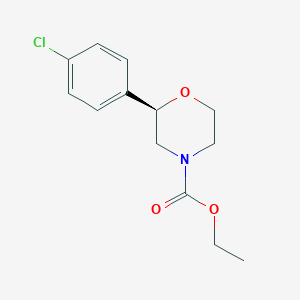
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B12627630.png)
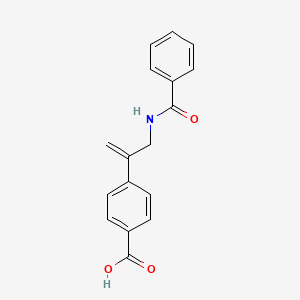
![4-[(Propan-2-yl)amino]pent-3-en-2-one](/img/structure/B12627635.png)
![(2-Chlorophenyl)[4-(hexyloxy)-1-hydroxynaphthalen-2-yl]methanone](/img/structure/B12627636.png)
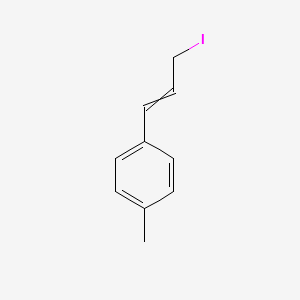
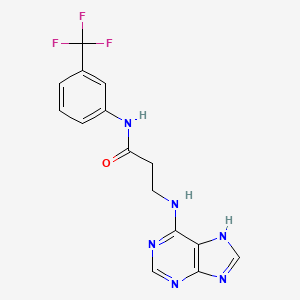
![Pyrazolo[3,4,5-de]isoquinolin-5(1H)-one, 4-(3S)-1-azabicyclo[2.2.2]oct-3-yl-3,4-dihydro-1-methyl-](/img/structure/B12627639.png)
![2-Bromo-6-[2,6-di(propan-2-yl)phenyl]pyridine](/img/structure/B12627648.png)
![hexyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]sulfanylformate](/img/structure/B12627651.png)
![2-[2-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid](/img/structure/B12627656.png)
